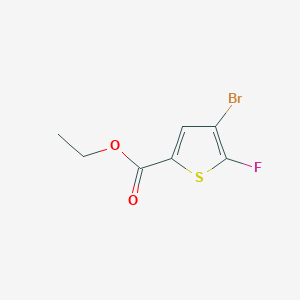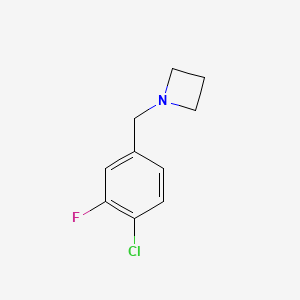
Ethyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. Quinoline derivatives are significant due to their diverse biological and pharmacological activities. This compound, with its specific functional groups, offers a range of possibilities for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as PEG-supported sulfonic acid . The reaction is carried out at room temperature in solvents like methanol, ether, acetonitrile, or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Ethyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield different hydroquinoline derivatives.
Substitution: The presence of hydroxyl and carboxylate groups allows for substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
Ethyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate has several scientific research applications:
作用機序
The mechanism of action of ethyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological activities. The exact pathways and targets may vary depending on the specific application, such as antimicrobial or anticancer effects .
類似化合物との比較
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Quinoline-2,4-dione: Exhibits unique tautomeric forms and biological activities.
Uniqueness: Ethyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate stands out due to its specific functional groups, which provide versatility in chemical reactions and potential applications. Its unique structure allows for the development of novel compounds with enhanced biological activities.
特性
分子式 |
C13H13NO4 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
ethyl 4-hydroxy-7-methyl-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(17)10-11(15)8-5-4-7(2)6-9(8)14-12(10)16/h4-6H,3H2,1-2H3,(H2,14,15,16) |
InChIキー |
ISWFYKVMDCKUHV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)C)NC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Trifluoroacetate](/img/structure/B13678454.png)


![7-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13678469.png)




![5-Bromo-2,3-dihydrofuro[2,3-b]pyridin-3-amine](/img/structure/B13678520.png)
